molecular formula C12H11N3 B1676151 Mefenidil CAS No. 58261-91-9

Mefenidil

Cat. No. B1676151
CAS RN: 58261-91-9
M. Wt: 197.24 g/mol
InChI Key: OTRQRKIYHATFKM-UHFFFAOYSA-N
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Description

Mefenidil is reported to be a selective cerebral vasodilator . It has been used in the treatment of cerebrovascular insufficiency . The molecular formula of Mefenidil is C12H11N3 .


Synthesis Analysis

The synthesis of Mefenidil involves complex chemical reactions . The exact process is not detailed in the available resources, but typically, the synthesis of such compounds involves a series of reactions including cyclization, condensation, and others .


Molecular Structure Analysis

Mefenidil has a molecular weight of 197.2358 . It does not have any defined stereocenters or E/Z centers, and it carries no charge . The molecular structure analysis of such compounds typically involves the use of advanced techniques and tools .


Chemical Reactions Analysis

The chemical reactions involving Mefenidil are complex and would require a detailed study . The analysis of these reactions would involve understanding the reaction mechanisms, studying the intermediates, and monitoring the reaction progress.


Physical And Chemical Properties Analysis

The physical and chemical properties of Mefenidil would include its molecular weight, molecular formula, and other characteristics . Detailed analysis of these properties would require specific techniques and tools .

Scientific Research Applications

Cerebral Blood Flow and Anesthesia

Mefenamic acid has been investigated for its effects on cerebral blood flow. A study conducted by Flaim et al. (1986) examined the impact of mefenidil hydrochloride, a related compound, on cardiocirculatory dynamics and total cardiac output distribution in rats. It was found that mefenidil hydrochloride significantly increased cerebral blood flow and lowered cerebral vascular resistance in anesthetized animals without affecting other circulatory regions (Flaim, Stranieri, Mathiasen, & Brannan, 1986).

Schistosomiasis Treatment

Lago et al. (2019) discovered that mefenamic acid could act as a potent anti-schistosomal agent suitable for the treatment of schistosomiasis. Their research indicated that mefenamic acid, along with other NSAIDs, effectively killed schistosomes, reducing worm burden, egg production, and hepato- and splenomegaly in a murine model (Lago et al., 2019).

Water Treatment

Research into the removal of mefenamic acid from aqueous solutions through oxidative processes has been conducted by Colombo et al. (2016). They evaluated different oxidative processes for mefenamic acid degradation efficiency, finding the photo-Fenton process to be the most effective, promoting 95% of MEF removal. This study contributes to understanding how pharmaceutical pollutants like mefenamic acid can be efficiently removed from water, highlighting its environmental applications (Colombo, Ferreira, Ferreira, & Lanza, 2016).

Drug Carrier Properties

The surface chemistry and pore size of mesoporous silicon microparticles, including those modified with mefenamic acid, affect their properties as drug carriers. Limnell et al. (2007) explored how these factors influence drug dissolution rates and physical and chemical stabilities, finding that loading mefenamic acid improved the dissolution rate of ibuprofen in all studied cases. This research underscores the potential of mefenamic acid-modified materials in enhancing drug delivery systems (Limnell et al., 2007).

properties

IUPAC Name

2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQRKIYHATFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206991
Record name Mefenidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mefenidil

CAS RN

58261-91-9
Record name Mefenidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58261-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenidil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058261919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFENIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74WY8560J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-chloromethyl-5-methyl-2-phenylimidazole.HCl (40.5 g) in dimethylsulfoxide (400 ml) was added to a stirred solution of sodium cyanide (80 g) in dimethylsulfoxide (600 ml) over a period of 30 min. After 20 h the solids were filtered off, washed with water and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 48.6 g (0.2 mole) of 4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride [see Cornforth & Huang, J. Chem. Soc., 731 (1948)] in 200 ml of DMSO is added (over 20 minutes) to a rapidly stirred solution of sodium cyanide, prepared by dissolving 29.4 g (0.6 mole) of sodium cyanide in 70 ml of water and adding 200 ml of DMSO, at 0° to 5° C. [slightly modified procedure of W. Schultze, J. Prakt. Chem. 19, 91-100 (1922)]. The reaction mixture is stirred in the cold for 2 hours and then poured onto a slight excess of cracked ice which causes a semicrystalline gum to separate (Crop A). The gum is quickly filtered off and to the filtrate is added sufficient aqueous sodium carbonate (10%) to give a volume of 2 liters. The mixture is allowed to stand overnight during which time a second crop (about 12-13 g) crystallizes (Crop B). Extraction of the mother liquor with ethyl acetate gives an aditional (about 2-3 g) yield (Crop C). Crop A is recrystallized from benzene-Norite B. Crop C is recrystallized from benzene. The resulting crystals are combined with Crop B. Repeated recrystallizations from benzene gives a pure product of 4-cyanomethyl-5-methyl-2-phenylimidazole, m.p., 132°-140° C. Treatment with a mineral acid, e.g., sulfuric, hydrobromic and the like, affords the corresponding acid addition salts.
Name
4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
RC Koehler, DA Wilson, MC Rogers… - Journal of Pharmacology …, 1985 - Citeseer
Mefenidil (5-methyl-2-phenyl-4-imidazole-acetonmtnle) has been reported to be a selective cerebral vasodilator. We examined the specificity of this vasodilator by using the …
Number of citations: 1 citeseerx.ist.psu.edu
SF Flaim, MT Stranieri, JR Mathiasen, MD Brannan - Pharmacology, 1986 - karger.com
The purpose of this study was to determine the effects of the putative cerebral vasodilator, mefenidil hydrochloride (MF), on cardiocirculatory dynamics and the total distribution of …
Number of citations: 6 karger.com
FA Chrzanowski, LA Ulissi, BJ Fegely… - Drug Development …, 1986 - Taylor & Francis
… and could not be used with one of the mefenidil salts. Conversely, the IS method was an … The results of the mefenidil salt evaluations were to aid in the selection of a salt for further …
Number of citations: 30 www.tandfonline.com
R Zhang, Y Guan, B Tian, Y Liu… - Applied Organometallic …, 2023 - Wiley Online Library
… [6] As depicted in Figure 1, imidazole-containing compound mefenidil [7] is a selective cerebral vasodilator, tomoxipole [8] shows potent antiinflammatory activity, and nortopsentin C [9] …
Number of citations: 0 onlinelibrary.wiley.com
AU Lucy, J Barry - DRUG DEVELOPMENT AND INDUSTRIAL …, 1986 - researchgate.net
The application of a differential scanni ng calorimetric (DSC) method versus an is othermal stress (IS) method, which utilizes HPLC analysis of simulated wet granulations stored for two …
Number of citations: 0 www.researchgate.net
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
PWS Heng, LW Chan - Drugs and the pharmaceutical sciences, 1997 - books.google.com
… [26] reported that differential-scanning calorimetry indicated no incompatibilities in mixtures of fenretinide-excipient and mefenidilexcipient, whereas the traditional stability study showed …
Number of citations: 19 books.google.com
M Wesolowski - The Handbook of Differential Scanning Calorimetry, 2023 - Elsevier
This chapter provides a comprehensive literature survey, based on more than 600 references, on application of differential scanning calorimetry (DSC) to study the solid-state properties …
Number of citations: 1 www.sciencedirect.com
G Steele - … preformulation and formulation: A practical guide from …, 2016 - books.google.com
It is axiomatic that the physicochemical properties of candidate drugs can influence their subsequent development. The results of characterization studies carried out will influence their …
Number of citations: 40 books.google.com
MT STRANIERI… - JOURNAL OF …, 1984 - LIPPINCOTT-RAVEN PUBL 227 …
Number of citations: 0

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